molecular formula C19H18ClN3O2 B7697402 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylbenzamide

2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylbenzamide

Cat. No. B7697402
M. Wt: 355.8 g/mol
InChI Key: VKAFQFQVODHJDV-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylbenzamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound . This ring is attached to a 4-chlorophenyl group and a diethylbenzamide group. Compounds with these functional groups often exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring, for example, is a planar, aromatic ring, which could participate in π-π interactions . The presence of the chlorine atom on the phenyl ring could also influence the compound’s properties, as chlorine is highly electronegative.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The 1,2,4-oxadiazole ring is relatively stable, but can participate in reactions under certain conditions . The amide group in the diethylbenzamide moiety could also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-23(4-2)19(24)16-8-6-5-7-15(16)18-21-17(22-25-18)13-9-11-14(20)12-10-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAFQFQVODHJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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